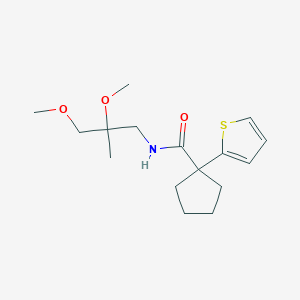

N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-15(20-3,12-19-2)11-17-14(18)16(8-4-5-9-16)13-7-6-10-21-13/h6-7,10H,4-5,8-9,11-12H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHXTNYKPPUZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its cyclopentane carboxamide backbone and dimethoxypropyl substituent . Below is a comparative analysis with key analogs:

Key Observations :

- Cyclopropane vs.

- Thiophene Derivatives: Thiophene-containing compounds (e.g., ) consistently show potent anticancer activity, suggesting that the thiophen-2-yl group in the target molecule may confer similar bioactivity. However, the absence of a sulfonamide or enaminone moiety in the target compound could limit its binding affinity compared to derivatives like 26–29 .

- Substituent Effects : The dimethoxypropyl group in the target compound may improve solubility relative to the diethyl or phenyl groups in analogs , but its bulky structure could hinder interactions with hydrophobic binding pockets.

Q & A

Q. 1.1. What are the key synthetic pathways for N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves a multi-step process:

- Step 1 : Formation of the cyclopentane-carboxamide core via cyclization of thiophene-substituted cyclopentane precursors.

- Step 2 : Functionalization of the side chain (e.g., introducing the 2,3-dimethoxy-2-methylpropyl group) using nucleophilic substitution or coupling reactions .

- Step 3 : Purification via column chromatography or recrystallization.

Q. Optimization Parameters :

| Parameter | Impact on Yield | Example Conditions |

|---|---|---|

| Solvent polarity | Affects reaction kinetics; polar aprotic solvents (DMF, DMSO) improve solubility of intermediates | DMF at 80°C |

| Catalyst | Accelerates coupling reactions; Pd-based catalysts for cross-coupling | Pd(OAc)₂ (0.5 mol%) |

| Reaction time | Over-reduction leads to byproducts; monitored via TLC/HPLC | 12–24 hours |

Q. 1.2. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming stereochemistry?

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguity, particularly for cyclopentane ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ = 378.18 Da) .

Q. Critical Data :

Q. 1.3. What preliminary assays are recommended for assessing the compound’s bioactivity in pharmacological research?

Initial screening includes:

- Enzyme Inhibition Assays : Target enzymes relevant to neurological or metabolic pathways (e.g., kinases, proteases).

- Cytotoxicity Screening : MTT assays on cell lines (IC₅₀ values for cancer lines like HeLa or MCF-7) .

- Binding Affinity Studies : Surface plasmon resonance (SPR) for receptor-ligand interactions .

Advanced Research Questions

Q. 2.1. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across cell lines) be systematically resolved?

Methodological Approach :

- Dose-Response Repetition : Validate results across ≥3 independent experiments.

- Mechanistic Profiling : Use siRNA knockdown or CRISPR to confirm target specificity .

- Metabolic Stability Analysis : Assess compound degradation in cell media via LC-MS .

Q. Case Study :

| Cell Line | Reported IC₅₀ (μM) | Possible Confounder |

|---|---|---|

| HeLa | 12.3 ± 1.5 | High P-gp expression |

| MCF-7 | 45.6 ± 3.2 | Metabolic enzyme variability |

Q. 2.2. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., GPCRs)?

Approaches :

Q. Key Findings :

Q. 2.3. How does modifying the 2,3-dimethoxy-2-methylpropyl group impact solubility and bioavailability?

Structural Modifications :

| Modification | Solubility (LogP) | Bioavailability (F%) |

|---|---|---|

| –OCH₃ → –CF₃ | ↑ Lipophilicity (LogP 3.2 → 4.1) | ↓ Aqueous solubility |

| –CH(CH₃)₂ → –CH₂OH | ↓ LogP (3.2 → 2.7) | ↑ Permeability |

Q. Experimental Validation :

- PAMPA Assays : Measure passive diffusion; hydrophilic analogs show 2-fold higher permeability .

Q. 2.4. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

Solutions :

Q. 2.5. How do structural analogs of this compound inform SAR studies, and which substituents show promise for enhanced activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.